molecular formula C7H4F3NO2 B158358 2-(Trifluoromethyl)isonicotinic acid CAS No. 131747-41-6

2-(Trifluoromethyl)isonicotinic acid

Cat. No. B158358
CAS RN: 131747-41-6
M. Wt: 191.11 g/mol
InChI Key: BZFGKBQHQJVAHS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position . The InChI key for this compound is BZFGKBQHQJVAHS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a melting point of 221°C . Its molecular weight is 191.11 g/mol . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 338.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Homometallic and Heterometallic Molecular Topologies

2-(Trifluoromethyl)isonicotinic acid is used in the construction of molecular topologies. It has been shown to participate in the formation of homometallic and heterometallic molecular squares, demonstrating its role in the creation of complex molecular structures (Teo et al., 2004).

Luminescence Properties

This compound is valuable in the study of luminescence. It has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. These complexes have potential applications in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

Trifluoromethylation Process

In electrochemical studies, this compound has been investigated for its trifluoromethylation properties. This research explores its behavior under different electrochemical conditions, contributing to the understanding of its reactions and applications in various chemical processes (RajaBeryl & Xavier, 2018).

Photocatalytic Degradation

Isonicotinic acid derivatives, including this compound, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs). These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound's potential in environmental applications (Zulys et al., 2022).

Magnetic Properties of MOFs

The compound is instrumental in the synthesis of metal-organic frameworks that exhibit unique magnetic properties, such as antiferromagnetic behavior. This highlights its role in the development of materials with specific magnetic characteristics (Zhou et al., 2020).

Charge Transfer Dynamics

Studies involving this compound have also delved into the charge transfer dynamics in aromatic molecules. This research is crucial in understanding electron transfer processes, which has implications in semiconductor technology and photochemical devices (Schnadt et al., 2003).

Safety and Hazards

When handling 2-(Trifluoromethyl)isonicotinic acid, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2-(Trifluoromethyl)isonicotinic acid are not mentioned in the available resources, it’s worth noting that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

Biochemical Analysis

Biochemical Properties

It is known that it is a Bronsted acid, a type of molecular entity capable of donating a hydron to an acceptor

Cellular Effects

It is known that isonicotinic acid derivatives can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that isonicotinic acid derivatives can have significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isonicotinic acid derivatives can have significant long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that isonicotinic acid derivatives can have significant effects in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that isonicotinic acid derivatives can have significant effects on metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that isonicotinic acid derivatives can have significant effects on transport and distribution, including interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

It is known that isonicotinic acid derivatives can have significant effects on subcellular localization, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFGKBQHQJVAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563696
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131747-41-6
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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